molecular formula C8H13N3O B1287208 2-(4-Acetylpiperazin-1-yl)acetonitrile CAS No. 280110-88-5

2-(4-Acetylpiperazin-1-yl)acetonitrile

Cat. No.: B1287208
CAS No.: 280110-88-5
M. Wt: 167.21 g/mol
InChI Key: ZIWMVSSFCVHWIU-UHFFFAOYSA-N
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Description

2-(4-Acetylpiperazin-1-yl)acetonitrile: is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . It is characterized by the presence of a piperazine ring substituted with an acetyl group and an acetonitrile group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetylpiperazin-1-yl)acetonitrile typically involves the reaction of piperazine with acetonitrile in the presence of an acetylating agent. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(4-Acetylpiperazin-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The acetyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Uniqueness: 2-(4-Acetylpiperazin-1-yl)acetonitrile is unique due to the presence of both acetyl and nitrile groups, which confer distinct reactivity and versatility in synthetic applications. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in various fields .

Properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h3-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWMVSSFCVHWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610738
Record name (4-Acetylpiperazin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280110-88-5
Record name (4-Acetylpiperazin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloroacetonitrile (14.7 ml, 234 mmol) was added slowly to a well stirred suspension of sodium carbonate (32 g, 300 mmol) and acetylpiperazine (30 g, 230 mmol) in toluene (200 ml). The mixture was heated under reflux for 3 hours. The reaction was cooled, filtered and the filtrate evaporated under reduced pressure. The resulting solid was recrystallised from ethyl acetate to afford the title compound as a yellow solid, 18.6 g.
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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